molecular formula C8H14ClNO B13556949 rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride

rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrolehydrochloride

Cat. No.: B13556949
M. Wt: 175.65 g/mol
InChI Key: GAZHRBDIRJNITM-WSZWBAFRSA-N
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Description

rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride: is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Paal-Knorr Pyrrole Synthesis: This method involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride.

    Hantzsch Pyrrole Synthesis: This classical method involves the reaction between primary amines, β-dicarbonyl compounds, and α-halo ketones.

Industrial Production Methods: Industrial production of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride typically involves large-scale application of the Paal-Knorr or Hantzsch pyrrole synthesis methods, optimized for higher yields and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Copper(II) catalysts, air, and stoichiometric oxidants.

    Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride, and ionic liquids.

Major Products:

    Oxidation: Pyrrole-2-carboxylates and -carboxamides.

    Substitution: N-alkylpyrroles, N-sulfonylpyrroles, and N-acylpyrroles.

Mechanism of Action

The mechanism of action of rac-(5aR,8aS)-2H,5H,5aH,6H,7H,8H,8aH-oxepino[2,3-c]pyrrole hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the structure of the compound .

Properties

Molecular Formula

C8H14ClNO

Molecular Weight

175.65 g/mol

IUPAC Name

(5aS,8aR)-5,5a,6,7,8,8a-hexahydro-2H-oxepino[2,3-c]pyrrole;hydrochloride

InChI

InChI=1S/C8H13NO.ClH/c1-2-4-10-8-6-9-5-7(8)3-1;/h1-2,7-9H,3-6H2;1H/t7-,8-;/m0./s1

InChI Key

GAZHRBDIRJNITM-WSZWBAFRSA-N

Isomeric SMILES

C1C=CCO[C@@H]2[C@@H]1CNC2.Cl

Canonical SMILES

C1C=CCOC2C1CNC2.Cl

Origin of Product

United States

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